2-Chloroquinolin-3-amine

DFT calculation Electronic structure Cardiotonic activity

2-Chloroquinolin-3-amine (CAS 116632-54-3) is the superior quinoline scaffold for medicinal chemistry. Unlike 2-chloroquinoline or 3-aminoquinoline, its ortho-chloro/amino pattern provides dual orthogonal reactive handles—enabling sequential SNAr at C2 while preserving the C3 NH₂ group for condensation, diazotization, or coupling. This eliminates protecting group steps and maximizes library diversity. Validated in antibacterial programs (MIC 2.0 μg/mL vs. MRSA) and oncology leads (2.6× potency over 5-fluorouracil). Choose 2CQ3A for efficient, tunable lead optimization from a single core.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 116632-54-3
Cat. No. B055619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinolin-3-amine
CAS116632-54-3
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)N
InChIInChI=1S/C9H7ClN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2
InChIKeyRSYIQSMKUOEULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinolin-3-amine (CAS 116632-54-3) Procurement Guide: Technical Specifications and Baseline Characteristics


2-Chloroquinolin-3-amine (CAS 116632-54-3), also known as 3-amino-2-chloroquinoline, is a halogenated heterocyclic aromatic amine with the molecular formula C₉H₇ClN₂ and molecular weight of 178.62 g/mol . The compound features a quinoline core substituted with a chlorine atom at the 2-position and a primary amino group at the 3-position . This specific substitution pattern confers distinct reactivity, enabling nucleophilic aromatic substitution (SNAr) at the C2 chlorine site while retaining the 3-amino group for condensation, diazotization, or coupling reactions [1]. The compound is commercially available as a research chemical with typical purity specifications ranging from 95% to 98% .

2-Chloroquinolin-3-amine (CAS 116632-54-3): Why Generic Quinoline Substitution Is Not Advisable for Targeted Synthesis


Generic substitution of 2-chloroquinolin-3-amine with other quinoline derivatives is not scientifically defensible due to the compound‘s unique ortho-chloro/amino substitution pattern. Unlike 2-chloroquinoline (CAS 612-62-4), which lacks the 3-amino group and therefore offers only a single electrophilic site, 2-chloroquinolin-3-amine presents dual reactive handles that enable orthogonal functionalization [1]. Similarly, 3-aminoquinoline derivatives lacking the 2-chloro substituent cannot undergo the SNAr reactions that are essential for introducing diverse nucleophiles at the C2 position [2]. The 2-chloro-3-amino arrangement creates a specific electronic environment—quantified by DFT-calculated frontier molecular orbital energies and molecular electrostatic potential distributions—that differs fundamentally from both 2-aminoquinolines and 4-aminoquinolines [3]. This electronic signature directly impacts reaction yields, regioselectivity, and the biological activity profiles of derived compounds.

2-Chloroquinolin-3-amine (CAS 116632-54-3): Quantitative Comparative Evidence for Scientific Selection


Electronic Structure Differentiation: DFT-Calculated Frontier Orbital Energies and Dipole Moment vs. Pharmacologically Active Analog

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that 2-chloroquinolin-3-amine (2CQ3A) exhibits a HOMO-LUMO energy gap of 4.23 eV and a dipole moment of 3.82 Debye [1]. In direct computational comparison with Cordiax (a clinically established cardiotonic agent), 2CQ3A demonstrates a narrower energy gap (4.23 eV vs. 4.51 eV for Cordiax), indicating higher chemical reactivity and lower kinetic stability [1]. The molecular electrostatic potential (MEP) map shows distinct negative potential regions concentrated around the chlorine atom (-32.5 kcal/mol) and the amino nitrogen (-38.7 kcal/mol), confirming the compound‘s dual nucleophilic/electrophilic character [1].

DFT calculation Electronic structure Cardiotonic activity Molecular modeling

Antimicrobial Activity of 2-Chloroquinolin-3-amine-Derived Oxadiazole Derivatives vs. Standard Antibiotics

A series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine derivatives (IIIa–IIIj) synthesized from 2-chloroquinolin-3-amine were evaluated for in vitro antimicrobial activity [1]. While baseline 2-chloroquinolin-3-amine shows no direct antimicrobial activity at test concentrations, the derived oxadiazole compounds exhibited significant activity against multiple strains. Compounds IIIa, IIIb, IIId, IIIg, IIIh, and IIIi were identified as potential antibacterial and antitubercular agents, with activity screened against S. aureus, B. subtilis, S. typhi, P. aeruginosa, A. niger, Fusarium, and M. tuberculosis H37Rv [1].

Antimicrobial Oxadiazole Antitubercular MIC

Broad-Spectrum Antibacterial Potency of 2-Chloroquinolin-3-amine-Derived Guanidine Derivatives: MIC Comparison vs. Clinical Antibiotics

Eight novel (2-chloroquinolin-3-yl)methyleneamino guanidine derivatives were synthesized from 2-chloroquinolin-3-amine and evaluated against a panel of bacterial strains [1]. The majority of compounds exhibited MIC values in the range of 2.0–16 μg/mL against tested strains (excluding S. typhimurium 2421 and P. aeruginosa 2742) [1]. Compound 4h demonstrated exceptional broad-spectrum activity with an MIC of 2.0 μg/mL against all six strains tested [1]. Critically, against S. aureus KCTC 503 and two resistant strains (MRSA CCARM 3167 and quinolone-resistant S. aureus CCARM 3505), compound 4h was superior or equivalent to clinical antibiotics gatifloxacin, moxifloxacin, norfloxacin, and oxacillin [1].

Antibacterial Guanidine derivatives MIC MRSA

Synthetic Versatility: Orthogonal Reactivity of 2-Chloro vs. 3-Amino Sites in Derivatization

2-Chloroquinolin-3-amine enables orthogonal functionalization that is not achievable with mono-substituted quinoline analogs [1]. The 2-chloro group participates in nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and other nucleophiles, while the 3-amino group can undergo independent condensation, diazotization, or coupling reactions [1]. In direct comparison, 2-chloroquinoline (CAS 612-62-4) offers only the C2 electrophilic site, lacking the 3-amino handle for subsequent derivatization [2]. Conversely, 3-aminoquinoline lacks the C2 chloro leaving group required for SNAr functionalization [3]. An efficient two-step synthetic methodology using 2-chloroquinolin-3-amine produced 2-(2-chloroquinolin-3-yl)imidazo[1,2-a]pyridin-3-amine derivatives in high isolated yields under mild conditions, demonstrating practical synthetic utility [1].

Synthetic methodology Building block Orthogonal functionalization Heterocyclic chemistry

Antitumor Activity of 2-Chloroquinolin-3-amine-Derived Chromene and Pyranyl Quinoline Derivatives vs. 5-Fluorouracil

A series of 2-chloro-3-substituted quinoline derivatives synthesized from 2-chloroquinolin-3-amine were evaluated for in vitro antitumor activity against four human tumor cell lines via MTT assay [1]. Compound 7b exhibited the most potent cytotoxic activity across all tested cell lines with IC₅₀ values ranging from 15.8 ± 1.30 μM to 28.2 ± 3.37 μM [1]. This performance represents a 2.3-fold to 2.6-fold improvement in potency compared to the reference chemotherapy agent 5-fluorouracil (IC₅₀ range: 40.7 ± 2.46 μM to 63.8 ± 2.69 μM) [1]. Mechanistic studies via ELISA revealed that compounds 7a and 7b function as topoisomerase I inhibitors, while compound 3a acts as an EGFR tyrosine kinase inhibitor, demonstrating that the 2-chloroquinolin-3-amine scaffold can be tuned toward distinct molecular targets [1].

Anticancer Topoisomerase I inhibition EGFR-TK inhibition Cytotoxicity

Antimicrobial Activity of 2-Chloroquinolin-3-amine-Derived Acetohydrazide Derivatives: Antibacterial and Antifungal Efficacy

A series of 2-amino-N‘-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives (6a–h) synthesized from 2-chloroquinolin-3-amine were evaluated for antimicrobial activity [1]. Compounds 6a, 6c, 6e, and 6g exhibited good antibacterial potency against P. aeruginosa at 1000 μg/mL, while compounds 6a, 6f, and 6h showed good activity against E. coli at the same concentration [1]. Against fungal species, compounds 6b, 6c, and 6e demonstrated moderate activity against C. oxysporum, and compounds 6c, 6e, 6f, 6g, and 6h exhibited good activity against P. chrysogenum [1]. In silico ADMET studies indicated that the synthesized compounds possess reliable ADME properties and are predicted to be nontoxic [1].

Antibacterial Antifungal Acetohydrazide ADMET

2-Chloroquinolin-3-amine (CAS 116632-54-3): Validated Research and Industrial Application Scenarios


Antibacterial Lead Optimization Targeting MRSA and Quinolone-Resistant S. aureus

Research groups developing novel antibacterial agents against drug-resistant Gram-positive pathogens should prioritize 2-chloroquinolin-3-amine as a starting scaffold. As demonstrated by compound 4h (an MIC of 2.0 μg/mL against all six tested strains including MRSA CCARM 3167 and quinolone-resistant S. aureus CCARM 3505), 2-chloroquinolin-3-amine-derived guanidine derivatives can achieve activity superior or equivalent to clinical antibiotics gatifloxacin, moxifloxacin, norfloxacin, and oxacillin [1]. This scaffold provides a validated entry point for structure-activity relationship (SAR) studies aimed at overcoming existing resistance mechanisms.

Anticancer Drug Discovery with Tunable Topoisomerase I or EGFR-TK Inhibition

Medicinal chemistry programs targeting oncology indications can leverage 2-chloroquinolin-3-amine to access compounds with distinct molecular mechanisms. Compound 7b demonstrated 2.3× to 2.6× greater potency (IC₅₀ 15.8–28.2 μM) than 5-fluorouracil (IC₅₀ 40.7–63.8 μM) across four human tumor cell lines and functions as a topoisomerase I inhibitor [1]. Alternatively, compound 3a derived from the same scaffold acts as an EGFR tyrosine kinase inhibitor [1]. This tunable target selectivity enables parallel lead optimization tracks from a single core structure.

Efficient Synthesis of Complex Quinoline-Based Libraries via Orthogonal Derivatization

Synthetic and medicinal chemistry laboratories requiring efficient access to diverse quinoline-based compound libraries should select 2-chloroquinolin-3-amine over mono-functionalized quinoline analogs. The compound‘s orthogonal reactive sites enable sequential functionalization without protecting group manipulation, as validated by the two-step synthesis of 2-(2-chloroquinolin-3-yl)imidazo[1,2-a]pyridin-3-amine derivatives in high isolated yields under mild conditions [2]. This dual reactivity reduces synthetic steps and increases library diversity compared to using 2-chloroquinoline or 3-aminoquinoline alone [3][4].

Computational Chemistry and DFT-Based Drug Design Studies

Computational chemistry and molecular modeling groups studying quinoline-based pharmacophores can utilize 2-chloroquinolin-3-amine as a benchmark compound for DFT calculations and electronic structure analysis. The compound‘s HOMO-LUMO energy gap (4.23 eV) and dipole moment (3.82 Debye) have been rigorously characterized at the B3LYP/6-311++G(d,p) level and directly compared with Cordiax (HOMO-LUMO gap 4.51 eV) [5]. The narrower energy gap of 2CQ3A indicates higher intrinsic reactivity, making it a valuable reference for computational SAR studies and virtual screening campaigns targeting cardiotonic or related pharmacological activities.

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